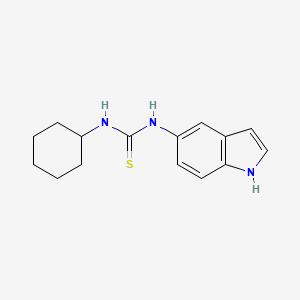

1-cyclohexyl-3-(1H-indol-5-yl)thiourea

Vue d'ensemble

Description

N-cyclohexyl-N’-(1H-indol-5-yl)thiourea: is a chemical compound that belongs to the class of indole-thiourea derivatives. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and an indole ring attached to the thiourea moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(1H-indol-5-yl)thiourea typically involves the reaction of cyclohexylamine with 1H-indole-5-isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for N-cyclohexyl-N’-(1H-indol-5-yl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Analyse Des Réactions Chimiques

Coordination Chemistry with Transition Metals

1-cyclohexyl-3-(1H-indol-5-yl)thiourea acts as a bidentate ligand, coordinating through sulfur (thiocarbonyl) and nitrogen (indole NH) atoms. This behavior is consistent with related thiourea derivatives .

Key Reactions:

-

Palladium/Platinum Complexation :

Reaction with Na₂PdCl₄ or K₂PtCl₄ in the presence of triethylamine yields square-planar complexes of the formula [M(CyphS)₂] (M = Pd or Pt). Subsequent addition of diamine ligands (e.g., 2,2'-bipyridyl or 1,10-phenanthroline) forms octahedral adducts :

Spectroscopic Evidence:

| Parameter | Free Ligand (CyphSH) | Pd/Pt Complexes |

|---|---|---|

| ¹H NMR (NH signals) | δ 9.35, 7.61 ppm | Disappearance of NH |

| ¹³C NMR (C=S) | δ 179.66 ppm | δ 178.60 ppm |

| IR ν(C=S) | 1109 cm⁻¹ | Shifted to 1100–1120 cm⁻¹ |

Synthetic Routes and Functionalization

The compound can be synthesized via amine-isothiocyanate condensation :

Key steps :

Reactivity with Electrophiles:

-

Alkenylation : Under T₃P (propylphosphonic anhydride) activation, thiourea derivatives react with ketones (e.g., cyclohexanone) to form N-alkenylated products :

Biological Activity and Derivatives

While not directly a chemical reaction, biological screening has driven the synthesis of analogs:

| Derivative Type | Target Activity | IC₅₀/EC₅₀ |

|---|---|---|

| Phosphonate thioureas | Anticancer (pancreatic) | 3–14 µM |

| Bis-thioureas | Antileukemic | 1.50 µM |

| Aromatic thioureas | Anti-Alzheimer’s | 33.27–93.85 nM (AChE) |

Structural and Mechanistic Insights

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 1-cyclohexyl-3-(1H-indol-5-yl)thiourea exhibits significant antimicrobial properties. It has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival and proliferation . In vitro studies have indicated that this compound possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its potency compared to conventional antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies indicate that it exhibits cytotoxic effects against multiple cancer cell lines, including those associated with breast, prostate, and pancreatic cancers. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of angiogenesis, which is crucial for tumor growth and metastasis . Notably, IC50 values for various cancer cell lines have been reported in the range of 3 to 20 µM, highlighting its efficacy as a potential therapeutic agent .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar thiourea derivatives reveals varying degrees of biological activity. Below is a summary table showcasing some related compounds and their respective activities:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(2-(1H-Indol-3-yl)ethyl)-3-methylthiourea | Methyl group instead of cyclohexyl | Antimicrobial |

| 1-(2-(1H-Indol-3-yl)ethyl)-3-phenyithiourea | Phenyl group instead of cyclohexyl | Anticancer |

| 2-(Indol-3-yl)-N,N-dimethylthiourea | Dimethyl substitution on nitrogen | Cytotoxic |

| N,N-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Trifluoromethyl groups | Organocatalyst |

This table illustrates how variations in substituents can influence biological activity, emphasizing the unique properties of this compound within this class .

Mécanisme D'action

N-cyclohexyl-N’-(1H-indol-5-yl)thiourea exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By binding to the active site of tyrosinase, the compound prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing melanin production . This mechanism is crucial for its potential use in treating hyperpigmentation disorders.

Comparaison Avec Des Composés Similaires

- N-phenyl-N’-(1H-indol-5-yl)thiourea

- N-benzyl-N’-(1H-indol-5-yl)thiourea

- N-methyl-N’-(1H-indol-5-yl)thiourea

Comparison: N-cyclohexyl-N’-(1H-indol-5-yl)thiourea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence its binding affinity to biological targets and its overall biological activity. Compared to its analogs, the cyclohexyl group may enhance the compound’s stability and efficacy as a tyrosinase inhibitor.

Activité Biologique

1-Cyclohexyl-3-(1H-indol-5-yl)thiourea (CIT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H19N3S

- Molecular Weight : 273.4 g/mol

Biological Activity Overview

The biological activity of CIT has been documented across various studies, highlighting its potential therapeutic applications.

Antibacterial Activity

CIT exhibits notable antibacterial properties against several pathogenic bacteria. Research indicates that thiourea derivatives, including CIT, show effectiveness against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |

|---|---|---|

| CIT | 40-50 µg/mL | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae |

CIT's antibacterial activity was comparable to standard antibiotics like ceftriaxone, demonstrating inhibition zones ranging from 19 mm to 30 mm against the tested organisms .

Anticancer Activity

CIT has shown promising results in anticancer research. Various studies have demonstrated its ability to inhibit cancer cell proliferation across different cell lines.

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| MCF-7 (breast cancer) | 3 - 14 | Induction of apoptosis and cell cycle arrest in S phase |

| DLD-1 (colon cancer) | 7 - 20 | Significant antiproliferative effects |

| T24 (bladder cancer) | 10 - 15 | Reduced viability with increased compound concentration |

The mechanism of action involves targeting specific molecular pathways related to cancer progression, including those that limit angiogenesis and alter cell signaling pathways .

Other Biological Activities

CIT also demonstrates potential in other therapeutic areas:

- Antituberculosis Activity : Preliminary findings suggest that CIT derivatives may inhibit the growth of M. tuberculosis, with specific structural components enhancing this effect .

- Anti-Alzheimer's Activity : CIT has been investigated for its inhibitory effects on acetylcholinesterase (AChE), showing IC50 values ranging from 33.27 nM to 93.85 nM, indicating potential use in Alzheimer's disease treatment .

The biological activity of CIT is largely attributed to its interaction with various biological targets:

- Receptor Binding : The indole moiety in CIT facilitates interactions with receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition : CIT acts as an inhibitor for enzymes associated with cancer cell growth and proliferation, contributing to its anticancer properties.

Case Studies

Recent studies have highlighted the efficacy of CIT in preclinical models:

- Study on Anticancer Effects : A study conducted on MCF-7 cells revealed that treatment with CIT resulted in significant changes in cell morphology and viability, indicating effective induction of apoptosis at higher concentrations .

- Antibacterial Efficacy Study : Another study compared the antibacterial potency of CIT with traditional antibiotics and found it effective against multi-drug resistant strains, suggesting its potential as a novel therapeutic agent in combating bacterial infections .

Propriétés

IUPAC Name |

1-cyclohexyl-3-(1H-indol-5-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S/c19-15(17-12-4-2-1-3-5-12)18-13-6-7-14-11(10-13)8-9-16-14/h6-10,12,16H,1-5H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHAGAOJRATTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333609 | |

| Record name | 1-cyclohexyl-3-(1H-indol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

299207-76-4 | |

| Record name | 1-cyclohexyl-3-(1H-indol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.